REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:14][C:13](=[N:15]O)[C:10]2([CH2:12][CH2:11]2)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:15][CH:13]1[C:10]2([CH2:12][CH2:11]2)[CH2:9][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:14]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2(CC2)C(C1)=NO)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC12CC2)CC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:14][C:13](=[N:15]O)[C:10]2([CH2:12][CH2:11]2)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH2:15][CH:13]1[C:10]2([CH2:12][CH2:11]2)[CH2:9][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:14]1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2(CC2)C(C1)=NO)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC12CC2)CC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |